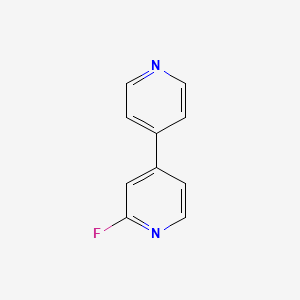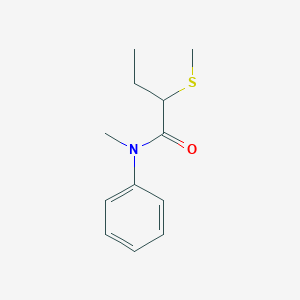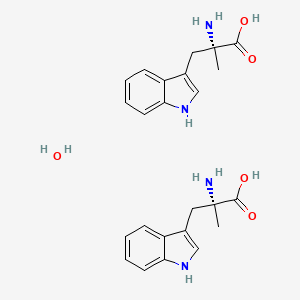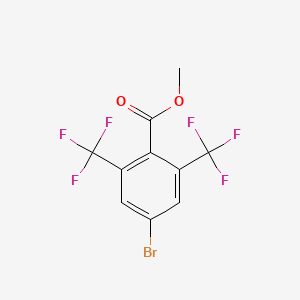
2-Fluoro-4,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a fluorinated pyridine is coupled with a boronic acid derivative in the presence of a palladium catalyst . Another method involves the Negishi coupling, which uses a zinc halide and a bromopyridine derivative . These reactions are often carried out under inert conditions to prevent oxidation and ensure high yields.
Industrial Production Methods: Industrial production of 2-Fluoro-4,4’-bipyridine may involve large-scale coupling reactions using optimized catalysts and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-Fluoro-4,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bipyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
2-Fluoro-4,4’-bipyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Fluoro-4,4’-bipyridine largely depends on its role as a ligand in metal complexes. The compound coordinates with metal centers through its nitrogen atoms, forming stable complexes that can catalyze various chemical reactions. These metal-ligand interactions are crucial for the compound’s activity in catalysis and other applications .
類似化合物との比較
2,2’-Bipyridine: A non-fluorinated analog used extensively in coordination chemistry.
4,4’-Bipyridine: Another non-fluorinated analog with similar applications but different electronic properties due to the absence of the fluorine atom.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A compound with two trifluoromethyl groups, offering different steric and electronic effects compared to 2-Fluoro-4,4’-bipyridine.
Uniqueness: 2-Fluoro-4,4’-bipyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring specific electronic characteristics .
特性
分子式 |
C10H7FN2 |
|---|---|
分子量 |
174.17 g/mol |
IUPAC名 |
2-fluoro-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H7FN2/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H |
InChIキー |
MKFPRHAKYBHQEB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CC(=NC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)


![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)




![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)
![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)


![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)
